molecular formula C8H15ClN2O3 B2487018 (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2580095-13-0

(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B2487018
CAS No.: 2580095-13-0
M. Wt: 222.67
InChI Key: MCFIDLSJFDVJPU-RGMNGODLSA-N
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Description

(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the aminopropanoyl group. One common method involves the use of proline derivatives as starting materials. The synthetic route may include steps such as:

    Cyclization: Formation of the pyrrolidine ring from acyclic precursors.

    Functionalization: Introduction of the aminopropanoyl group through reactions such as amination or acylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.

    Reduction: Reduction of functional groups to form more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include pyrrolidinone derivatives, reduced pyrrolidine compounds, and various substituted pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with similar structural features.

    Pyrrolidine-2,5-dione: Another derivative with additional functional groups.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific functional groups and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFIDLSJFDVJPU-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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